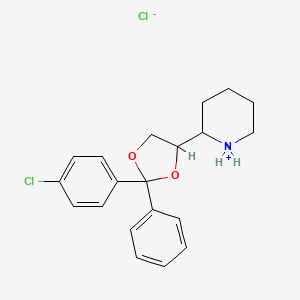
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a piperidyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride typically involves multiple steps, starting with the formation of the chlorophenyl and phenyl groups. These groups are then reacted with appropriate reagents to form the dioxolane ring. The piperidyl group is introduced in a subsequent step, often requiring specific reaction conditions to ensure proper bonding.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process would be carefully controlled to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield chlorophenols, while reduction could produce piperidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride may be used to study molecular interactions and pathways. Its potential as a pharmacological agent is also of interest.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism by which 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(p-Chlorophenyl)-2-phenyl-4-(2-pyrrolidyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-morpholinyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-azepanyl)-1,3-dioxolane hydrochloride
Uniqueness: 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the piperidyl group and the dioxolane ring structure sets it apart, offering distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Número CAS |
7457-28-5 |
|---|---|
Fórmula molecular |
C20H23Cl2NO2 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-2-phenyl-1,3-dioxolan-4-yl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C20H22ClNO2.ClH/c21-17-11-9-16(10-12-17)20(15-6-2-1-3-7-15)23-14-19(24-20)18-8-4-5-13-22-18;/h1-3,6-7,9-12,18-19,22H,4-5,8,13-14H2;1H |
Clave InChI |
KAKMCDUMPOMHKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


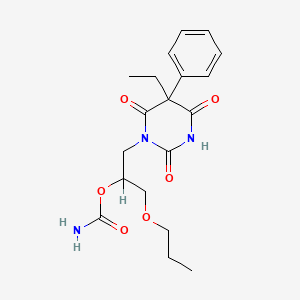
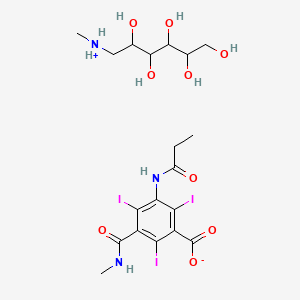
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
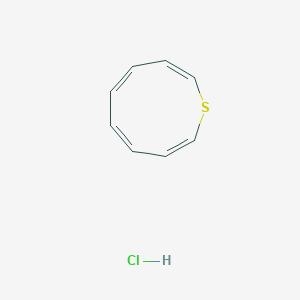
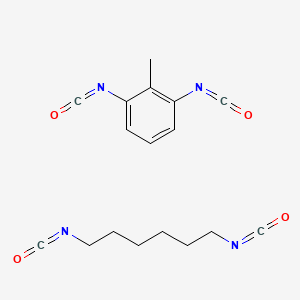
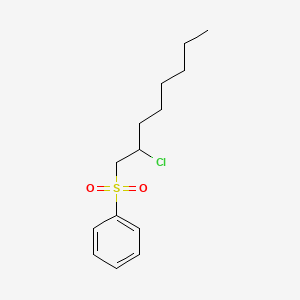

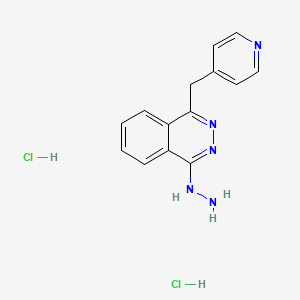
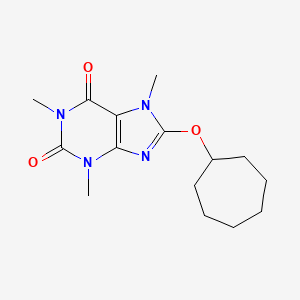
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
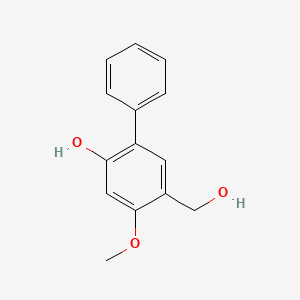
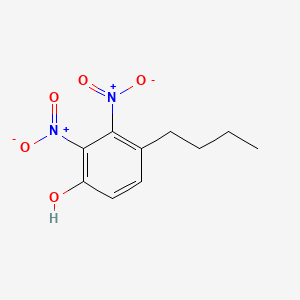
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
